

Spectroscopic Analysis of Benzyl Cyanofomate: A Technical Guide

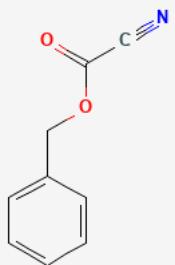
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl cyanofomate*

Cat. No.: B1361826

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl cyanofomate** ($C_9H_7NO_2$), a valuable reagent in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

While raw experimental spectra for **Benzyl cyanofomate** are not universally available in public databases, this guide presents predicted data based on the compound's chemical structure. These predictions offer a robust reference for researchers working with this molecule, aiding in sample identification, purity assessment, and reaction monitoring.

Chemical Structure and Properties

- IUPAC Name: **Benzyl cyanofomate**^[1]
- Molecular Formula: $C_9H_7NO_2$ ^{[2][3]}
- Molecular Weight: 161.16 g/mol ^[3]
- CAS Number: 5532-86-5^{[1][3]}

- Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Benzyl cyanoformate**.

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.50	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 5.30	Singlet	2H	Methylene protons (CH ₂)

¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms.

Chemical Shift (δ) (ppm)	Assignment
~ 160	Carbonyl carbon (C=O)
~ 135	Aromatic C (quaternary)
~ 128 - 130	Aromatic CH carbons
~ 115	Cyano carbon (C≡N)
~ 70	Methylene carbon (CH ₂)

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2250	Medium	C≡N (nitrile) stretch
~ 1750	Strong	C=O (ester) stretch
~ 1600, 1450	Medium	Aromatic C=C ring stretch
~ 1250 - 1050	Strong	C-O (ester) stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
161	Moderate	$[M]^+$ (Molecular ion)
91	High	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)
65	Moderate	$[C_5H_5]^+$

Experimental Protocols

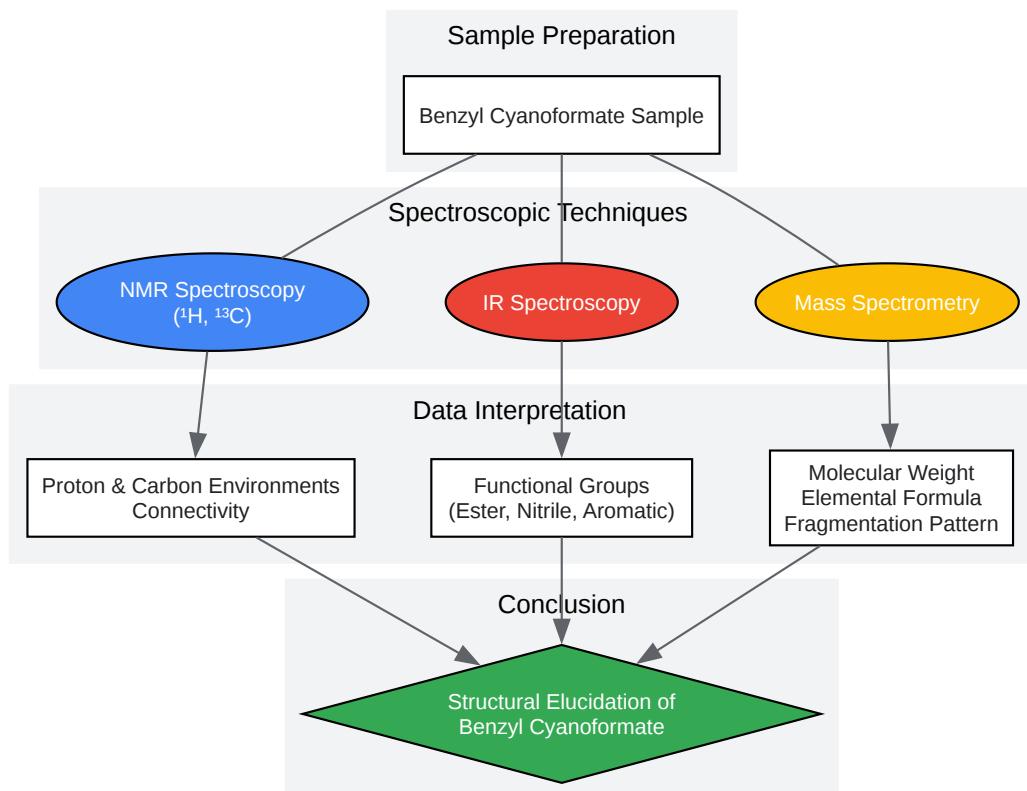
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Benzyl cyanoformate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a small drop of neat **Benzyl cyanoformate** between two KBr or NaCl plates to form a thin liquid film.
- Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of $4000-400\text{ cm}^{-1}$. Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.
- Data Processing: Identify and label the major absorption peaks.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Benzyl cyanoformate** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct infusion or GC-MS method. Use Electron Ionization (EI) as the ionization method. The analyzer will separate the resulting ions based on their mass-to-charge ratio.
- Data Analysis: Identify the molecular ion peak and major fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like **Benzyl cyanoformate** using the described spectroscopic techniques.

Spectroscopic Analysis Workflow for Benzyl Cyanoformate

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **Benzyl cyanoformate**.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and analysis. The provided data and protocols facilitate the reliable identification and characterization of **Benzyl cyanoformate** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl cyanoformate | C9H7NO2 | CID 79660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Cyanoformate | 5532-86-5 | FAA53286 | Biosynth [biosynth.com]
- 3. シアノギ酸ベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Benzyl Cyanoformate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361826#spectroscopic-data-of-benzyl-cyanoformate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

